molecular formula C16H16N2OS B5541099 3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5541099
M. Wt: 284.4 g/mol
InChI Key: YIWTWHWBWIVRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H16N2OS and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.09833431 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Green Synthesis Approach : A study by Shi et al. (2018) highlights a one-step synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones, noting their importance as pharmacophores. The method is characterized by step economy and easy purification, marking an advancement in the green synthesis approach (Shi et al., 2018).

Pharmacological Applications

  • GnRH Receptor Antagonists : Guo et al. (2003) discuss the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine derivatives as potent GnRH receptor antagonists for treating reproductive diseases (Guo et al., 2003).
  • Antimicrobial Activity : Sirakanyan et al. (2015) explore the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones, leading to the synthesis of new heterocyclic systems with promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).

Optical and Electronic Properties

  • Nonlinear Optical Properties : Hussain et al. (2020) investigate the linear and nonlinear optical exploration of thiopyrimidine derivatives, demonstrating their potential applications in medicine and nonlinear optics fields (Hussain et al., 2020).

Anticancer Research

  • Apoptosis-Inducing Agents for Breast Cancer : Gad et al. (2020) focus on the synthesis and evaluation of new compounds based on Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate for their potential as apoptosis-inducing agents in breast cancer treatment (Gad et al., 2020).

Antimicrobial and Anti-inflammatory Agents

  • Antimicrobial and Anti-inflammatory Activities : Research by Tolba et al. (2018) and Alagarsamy et al. (2007) describes the synthesis of new thienopyrimidine derivatives with significant antimicrobial and anti-inflammatory properties (Tolba et al., 2018), (Alagarsamy et al., 2007).

Properties

IUPAC Name

3-ethyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-3-11-5-7-12(8-6-11)13-9-20-15-14(13)16(19)18(4-2)10-17-15/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWTWHWBWIVRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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